molecular formula C6H14N2O2 B1680149 beta-Lysine CAS No. 4299-56-3

beta-Lysine

Cat. No. B1680149
CAS RN: 4299-56-3
M. Wt: 146.19 g/mol
InChI Key: QKEWQOJCHPFEAF-RXMQYKEDSA-N
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Description

Beta-Lysine, also known as 3,6-diaminohexanoic acid, is an amino acid produced by platelets during coagulation . It acts as a cationic detergent and is directly antibacterial, causing lysis of many Gram-positive bacteria .


Synthesis Analysis

Lysine biosynthesis in microbes is of significant importance to maintain homeostasis and cell functions . Plants, pro- and eukaryotic microorganisms are able to synthesize lysine via de novo synthesis . While plants and bacteria rely on variations of the meso-diaminopimelate pathway for lysine biosynthesis, fungi exclusively use the α-aminoadipate pathway .


Molecular Structure Analysis

Beta-Lysine has a molecular formula of C6H14N2O2 . Its average mass is 146.188 Da and its monoisotopic mass is 146.105530 Da .


Chemical Reactions Analysis

Chemical protein painting with protein mass spectrometry can identify changes in structural conformations and molecular interactions of proteins including their binding sites . The formation of a Schiff base with dDDC at Lys16 and Lys28 in the dimer through autoxidation of dDDC was associated with the suppression of Aβ42 nucleation .


Physical And Chemical Properties Analysis

Beta-Lysine has a chemical formula of C6H14N2O2 and a molar mass of 146.190 g·mol−1 . It is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .

Scientific Research Applications

Alzheimer's Disease and Amyloid-Related Disorders

Poly-L-lysine has shown promising results in dissolving fibrillar aggregation of the Alzheimer beta-amyloid peptide in vitro. This discovery is significant as beta-Amyloid peptide is a major component of neuritic plaques in Alzheimer's disease (AD) brains and is related to the pathogenesis of the disease. The instantaneous efficiency of poly-L-lysine in dissolving preformed beta A fibrils suggests its potential therapeutic application in preventing or retarding amyloidogenesis in AD and other types of amyloid-related disorders (Nguyen, Gendrault, & Wolff, 2002).

Beta Cell Proliferation in Diabetes Research

Research on beta cells, responsible for insulin production in mammals, revealed that rat beta cells could proliferate in culture, and this was enhanced by extracellular matrix (ECM) and specific growth factors. Interestingly, adult human beta cells did not demonstrate significant replication in vitro. This finding is crucial for diabetes research and therapies focusing on beta cell proliferation and regeneration (Parnaud et al., 2007).

Stability and Interaction in Proteins

The influence of N-methylation on a cation-π interaction in a beta-hairpin peptide was studied, revealing significant entropic stabilization due to methylation of the lysine residue. This research provides insights into Lys methylation's role in mediating protein-protein interactions, particularly in histone proteins, and contributes to our understanding of protein structure and function (Hughes & Waters, 2005).

Osmoregulation in Microorganisms

N(epsilon)-acetyl-beta-lysine serves as a unique compatible solute in methanogenic archaea, particularly in high salinity environments. Research demonstrated that in Methanosarcina mazei Gö1, N(epsilon)-acetyl-beta-lysine is not essential for growth at high salinities, and interestingly, alanine was observed to be used as a compatible solute by this microorganism under certain conditions. This study highlights the adaptability and resourcefulness of microorganisms in maintaining osmotic balance under varying environmental conditions (Saum, Mingote, Santos, & Müller, 2009).

Future Directions

The lysine-targeting inhibitory mechanism of metastable dietary ingredients regarding Aβ oligomerization is a promising area of future research . Further studies are needed to fully elucidate the multiple important functions of lysine .

properties

IUPAC Name

3,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEWQOJCHPFEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962838
Record name 3,6-Diaminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Lysine

CAS RN

4299-56-3
Record name 3,6-Diaminohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Diaminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETA-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PAY56Q9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
505
Citations
KR Sowers, DE Robertson, D Noll… - Proceedings of the …, 1990 - National Acad Sciences
… -beta-lysine synthesis was repressed and glycine betaine was accumulated. N epsilon-acetyl-beta-lysine was … The ability to control the biosynthesis of N epsilon-acetyl-beta-lysine in …
Number of citations: 104 www.pnas.org
MF Roberts, MC Lai, RP Gunsalus - Journal of bacteriology, 1992 - Am Soc Microbiol
… , betaine, and N epsilon-acetyl-beta-lysine as osmoprotective agents when the cells are grown … The labeling pattern for N epsilon-acetyl-beta-lysine is consistent with the synthesis of its …
Number of citations: 80 journals.asm.org
TK Thiruvengadam, SJ Gould… - Journal of the …, 1983 - ACS Publications
The formation of the/3-lysine moiety of streptothricin F has been studied by feeding to Streptomyces L-1689-23 a-[3-13C, 15N]-, a-[(3/? S)-2H2]-, a-[(3R)-2H]-, and a-[(3S)-2H] lysine and/…
Number of citations: 54 pubs.acs.org
KR Sowers, RP Gunsalus - Applied and Environmental …, 1995 - Am Soc Microbiol
The methanogenic Archaea, like the Bacteria and Eucarya, possess several osmoregulatory strategies that enable them to adapt to osmotic changes in their environment. The …
Number of citations: 87 journals.asm.org
M Moss, PA Frey - Journal of Biological Chemistry, 1987 - Elsevier
… of L-lysine and L-beta-lysine with incorporation of high levels of tritium … L-beta-lysine and 16% in L-lysine compared with Keq = 5.3 +/- 0.3 in the direction of the formation of L-beta-lysine …
Number of citations: 154 www.sciencedirect.com
M Ohsugi, J Kahn, C Hensley, S Chew… - Journal of Biological …, 1981 - ASBMB
… in a medium containing L-beta-lysine (3,6-diaminohexanoate) … grown in absence of beta-lysine, but another thiolesterase, … an essential step in the aerobic degradation of L-beta-lysine. …
Number of citations: 5 www.jbc.org
R KARAKOLEV, P PETROVA-TSENIN… - … Yıl University Journal …, 2022 - dergipark.org.tr
… beta-lysine in the blood serum in immunomodulator-treated broilers. No significant differences were found in the activity of beta-lysine … observed an increase in beta-lysine activity in the …
Number of citations: 1 dergipark.org.tr
Y Ahn - Journal of the Korean Chemical Society, 1995 - koreascience.kr
많은 종류의 항생물질이 B-아미노산들을 포함하는알려졌으며, 이러한 아미노산들의 생합성과정에 많은 연구자들이 흥미를 가지게 되었다. 현재까지 자연에서 발견된 B-아미노산들은 的一 …
Number of citations: 0 koreascience.kr
ML Moss, PA Frey - Journal of Biological Chemistry, 1990 - Elsevier
… L-beta-lysine, is S-adenosyl-methionine-dependent, and the adenosyl-C-5' methylene group of this coenzyme mediates the transfer of hydrogen from C-3 of lysine to C-2 of beta-lysine. …
Number of citations: 78 www.sciencedirect.com
G Seltmann - … fur Bakteriologie, Mikrobiologie, und Hygiene. Series …, 1985 - europepmc.org
… by plasmid pIE 636-encoded acetyltransferase: detection of N-acetyl-beta-lysine in the inactivated product]. … This substance after complete hydrolysis yields only unlabelled beta-lysine. …
Number of citations: 2 europepmc.org

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